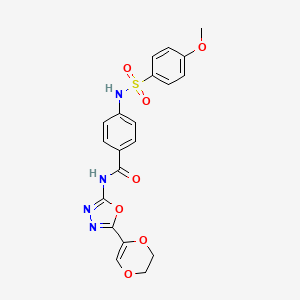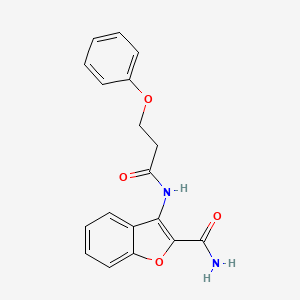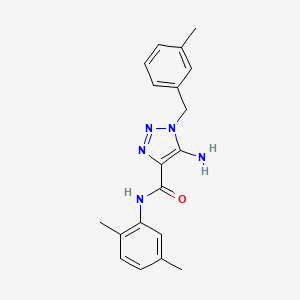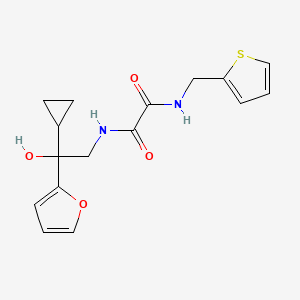
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as N-substituted imidazolylbenzamides, involves the introduction of various functional groups to a benzamide scaffold. These modifications can significantly alter the biological activity of the compounds. For instance, the synthesis and cardiac electrophysiological activity of 18 N-substituted imidazolylbenzamides or benzene-sulfonamides are described, indicating that the imidazolyl moiety can replace the methylsulfonylamino group to produce class III electrophysiological activity .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray single crystal diffraction technique, IR spectroscopy, and quantum chemical computation. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was found to crystallize in a triclinic system, and its geometrical parameters were in good agreement with calculated values from density functional theory (DFT) . This suggests that a similar approach could be used to analyze the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of related compounds can be estimated using molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans. These theoretical calculations can provide insights into the reactivity of the molecule, which is crucial for understanding its behavior in chemical reactions .
Physical and Chemical Properties Analysis
The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of related compounds have been calculated using DFT. These properties are essential for predicting the stability and reactivity of a compound. Additionally, antioxidant properties have been determined using DPPH free radical scavenging tests, which could be relevant for the compound of interest if it possesses similar functional groups .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The chemical compound has been explored in various scientific studies focusing on its synthesis and biological activity. Notably, research has shown that derivatives of this compound exhibit significant pharmacological properties. For instance, compounds with the 1,3,4-oxadiazole moiety have been synthesized and investigated for their electrophysiological activity, revealing potential as selective class III agents in cardiac applications (Morgan et al., 1990). Further studies have expanded on the synthesis of polymethoxylated-pyrazoline benzene sulfonamides, exploring their cytotoxic activities on tumor and non-tumor cell lines, and highlighting their potent inhibitory effects on carbonic anhydrase isoenzymes (Kucukoglu et al., 2016).
Anticancer and Antimalarial Potential
The compound's derivatives have also been examined for their anticancer and antimalarial potentials. Research involving quinazoline derivatives has shown promising diuretic and antihypertensive activities, suggesting potential applications in cardiovascular diseases (Rahman et al., 2014). Additionally, antimalarial sulfonamides have been evaluated for their effectiveness against COVID-19, utilizing computational calculations and molecular docking studies to predict their efficacy (Fahim & Ismael, 2021).
Antimicrobial and Antioxidant Properties
Further investigations into the chemical structure of related compounds have revealed antimicrobial and antioxidant properties. A study on the synthesis and evaluation of novel dihydropyrimidine derivatives for antidiabetic screening highlighted the potential of these compounds in managing diabetes mellitus (Lalpara et al., 2021). Additionally, the synthesis of 1,2,4-oxadiazole derivatives has demonstrated significant nematocidal activity, offering new avenues for agricultural pest control (Liu et al., 2022).
Eigenschaften
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methoxyphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O7S/c1-28-15-6-8-16(9-7-15)32(26,27)24-14-4-2-13(3-5-14)18(25)21-20-23-22-19(31-20)17-12-29-10-11-30-17/h2-9,12,24H,10-11H2,1H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIRVHQKFPQOGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=COCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2547172.png)
![{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B2547173.png)
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2547175.png)


![N-(3,4-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2547181.png)




![N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547187.png)
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2547191.png)